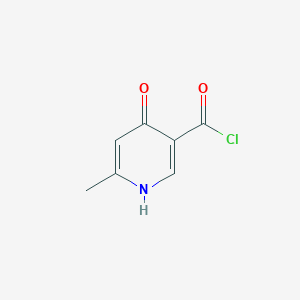
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
Amides: Formed by the reaction of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Applications De Recherche Scientifique
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.
3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.
4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.
Propriétés
Numéro CAS |
57658-62-5 |
|---|---|
Formule moléculaire |
C7H6ClNO2 |
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |
Clé InChI |
NFCOMSWTXXJUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


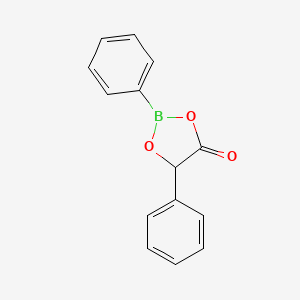
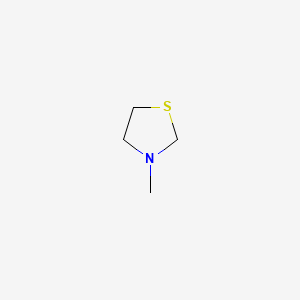

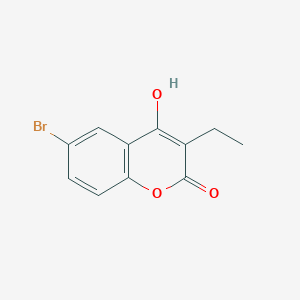
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
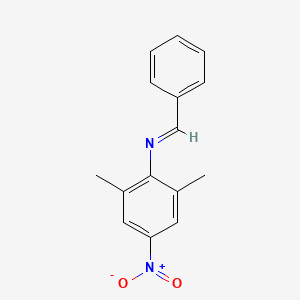
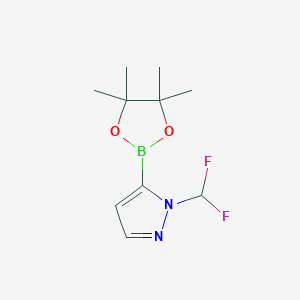
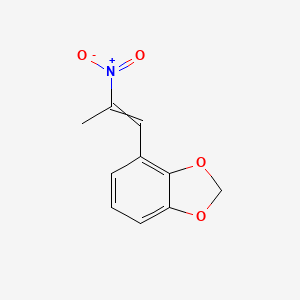
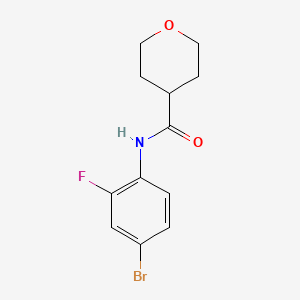
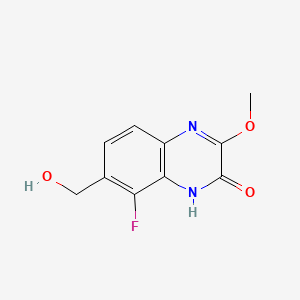

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
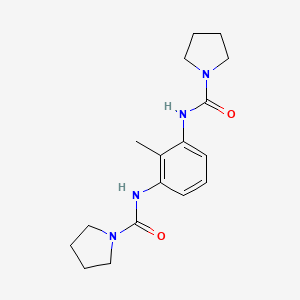
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
